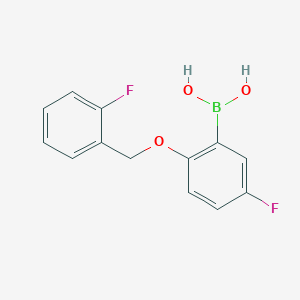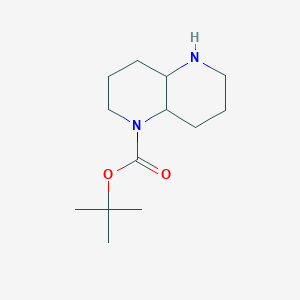![molecular formula C14H19Cl2NO B1438150 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine CAS No. 946680-42-8](/img/structure/B1438150.png)
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine
Overview
Description
“3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine” is a chemical compound with the molecular formula C14H19Cl2NO and a molecular weight of 288.22 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=C(C(=C1Cl)C)Cl)OCC2CCCNC2 . This indicates that the molecule consists of a piperidine ring attached to a dichloro-dimethylphenyl group via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely unknown due to the lack of available data .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives have been extensively explored for their medicinal properties, particularly as anticonvulsant agents. Żesławska et al. (2020) investigated aminoalkanol derivatives, focusing on the impact of the methyl substituent and N-oxide formation on molecular geometry and intermolecular interactions. Their findings suggest that modifications in the piperidine ring, such as those in "3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine," could influence drug efficacy and stability, making it a candidate for anticonvulsant drug development (Żesławska et al., 2020).
Antioxidant Properties
The antioxidant potential of piperidine derivatives has also been examined. Dineshkumar and Parthiban (2022) synthesized a molecule with structural similarities, highlighting its effective antioxidant activity. This suggests that "3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine" could possess antioxidant properties, making it of interest for research into oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).
Pesticide Development
The development of potential pesticides is another area of application. Olszewska et al. (2011) characterized N-derivatives of a closely related compound, emphasizing the potential of such derivatives in creating effective pesticides. This suggests a possible agricultural application for "3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine" in pest management strategies (Olszewska, Tarasiuk, & Pikus, 2011).
Corrosion Inhibition
The compound's analogs have shown promise as corrosion inhibitors, indicating a potential application in protecting metals from corrosion. Sankarapapavinasam et al. (1991) studied the effect of piperidine and its derivatives on the corrosion of copper, suggesting that modifications in the piperidine structure could enhance corrosion inhibition efficiency, a property that might extend to "3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine" (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Conformational Analysis
Conformational studies on piperidine derivatives, like those conducted by Kumaran et al. (1999), offer insights into the structural dynamics of such compounds. Understanding the conformational preferences and stability of "3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine" could be crucial for its application in drug design and material science (Kumaran et al., 1999).
Future Directions
properties
IUPAC Name |
3-[(2,4-dichloro-3,5-dimethylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-9-6-12(14(16)10(2)13(9)15)18-8-11-4-3-5-17-7-11/h6,11,17H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCNFAPYQMLHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



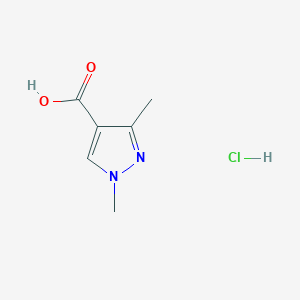
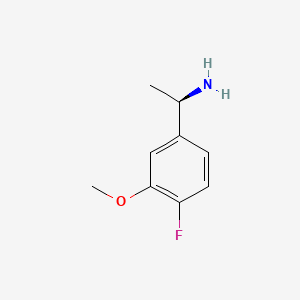
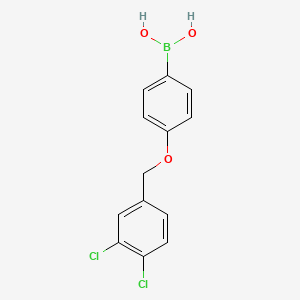
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
![3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1438074.png)
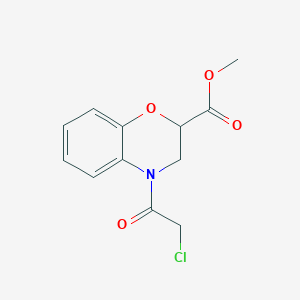
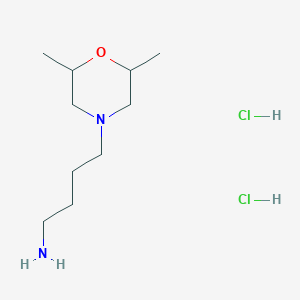
![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)


